2-(4-methoxyphenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-8-12-9(2)18(17-13(12)14(19)16-15-8)10-4-6-11(20-3)7-5-10/h4-7H,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPMPQFRPMMQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=NN1C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis via Vilsmeier–Haack Cyclization
The pyrazolo[3,4-d]pyridazinone scaffold is typically constructed via intramolecular cyclization using the Vilsmeier–Haack reagent (POCl₃/DMF). This method, initially reported for analogous compounds, involves the following steps :
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Hydrazone Formation :
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Cyclization with Vilsmeier–Haack Reagent :
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The hydrazone (4a ) is treated with POCl₃ (3.92 mL, 0.042 mol) and DMF at 50–60°C. The reaction proceeds via formylation followed by intramolecular nucleophilic addition–elimination, yielding the pyrazolo[3,4-d]pyridazinone core .
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Mechanistic Insight : The acetyl group from the sydnone is retained as a methyl substituent at position 4, while the hydrazine’s aryl group occupies position 2 .
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Microwave Optimization :
Functionalization at Position 3
The 3-methyl group is introduced via regioselective alkylation or by utilizing methyl-substituted precursors:
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Starting Material Modification :
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Sydnone derivatives bearing methyl groups (e.g., 3-methyl-4-acetylsydnone) are condensed with 4-methoxyphenylhydrazine to directly incorporate the 3-methyl group during cyclization .
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Example : Reaction of 3-methyl-4-acetylsydnone with 4-methoxyphenylhydrazine yields the 3,4-dimethyl product after Vilsmeier–Haack cyclization .
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Post-Cyclization Alkylation :
Spectral Characterization and Validation
The synthesized compound is validated using spectroscopic techniques:
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IR Spectroscopy :
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¹H NMR (400 MHz, DMSO-d₆) :
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¹³C NMR (100 MHz, DMSO-d₆) :
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Mass Spectrometry :
Comparative Analysis of Synthetic Routes
| Method | Reaction Time | Yield (%) | Key Advantages |
|---|---|---|---|
| Conventional Heating | 6–7 hours | 70–94 | High yield, well-established protocol |
| Microwave Irradiation | 5–8 minutes | 91–96 | Rapid, energy-efficient, superior yield |
| Post-Alkylation | 12 hours | 65–78 | Flexibility in functionalization |
Mechanistic Considerations
The formation of the pyrazolo[3,4-d]pyridazinone core proceeds through three stages :
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Vilsmeier–Haack Adduct Formation : POCl₃ and DMF generate the electrophilic reagent, which attacks the hydrazone’s α-carbon.
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Cyclization : Intramolecular nucleophilic attack by the pyrazole nitrogen on the formylated carbon, followed by elimination of CO₂ and H₂O.
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Aromatization : Rearrangement to stabilize the conjugated system.
Challenges and Mitigation Strategies
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Regioselectivity :
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Purification :
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity
- Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 2-(4-methoxyphenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one have been evaluated for their cytotoxic effects against various cancer cell lines such as MCF7 and HepG2. In vitro assays have shown that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving tubulin polymerization disruption and topoisomerase inhibition .
- Anti-inflammatory Effects
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Enzyme Inhibition
- The compound has been studied for its ability to inhibit specific enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these enzymes can lead to cell cycle arrest in cancer cells, making this compound a potential candidate for targeted cancer therapies .
Case Studies and Research Findings
- Synthesis and Evaluation
- Molecular Docking Studies
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in the hydrolysis of acetylcholine . By inhibiting AChE, the compound increases acetylcholine levels, which can enhance cholinergic transmission and improve cognitive functions .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron Effects: The target’s 4-methoxy group donates electrons via resonance, contrasting with electron-withdrawing groups (Cl, CF3, NO2) in analogues, which alter charge distribution and binding affinity.
- Lipophilicity : Methoxy (logP ~1.1) offers moderate hydrophilicity compared to Cl (logP ~2.7) or CF3 (logP ~3.5), affecting membrane permeability .
- Steric Factors : Para-substitution (target) minimizes steric clashes compared to ortho-substituted chloro derivatives .
Computational Insights
- DFT Studies : and used B3LYP/6-31G(d) to analyze geometry and NMR shifts in analogues. The target’s methoxy group likely reduces HOMO-LUMO gaps (~4.5 eV estimated) compared to nitro (~5.2 eV), enhancing electrophilic reactivity .
- Hydrogen Bonding : The carbonyl at position 7 participates in H-bonding, a feature conserved across analogues that influences crystallinity and solubility .
Biological Activity
2-(4-Methoxyphenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyridazine core structure, which is known for its pharmacological versatility. The presence of the 4-methoxyphenyl and dimethyl groups contributes to its biological profile.
Research indicates that this compound exhibits various mechanisms of action:
- Antitumor Activity : It has been shown to inhibit cancer cell proliferation by inducing apoptosis in several cancer cell lines. For instance, it demonstrated IC50 values of 0.01 µM against MCF-7 breast cancer cells and 0.03 µM against NCI-H460 lung cancer cells, indicating potent anticancer properties .
- Antimicrobial Properties : The compound has displayed significant antimicrobial activity against various pathogens. Studies have reported its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through inhibition of pro-inflammatory cytokines .
Biological Activity Summary Table
Case Study 1: Antitumor Activity
In a study conducted by Li et al., the compound was evaluated for its anticancer effects on multiple cell lines. The results indicated that it effectively induced apoptosis and inhibited cell cycle progression in MCF-7 cells, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
A separate study assessed the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that it significantly inhibited bacterial growth, suggesting its potential as a therapeutic agent for infectious diseases .
Research Findings
Recent advancements in drug design have focused on optimizing the pyrazolo[3,4-d]pyridazine derivatives to enhance their biological activity. For example, modifications to the methoxy group have been explored to improve solubility and bioavailability without compromising efficacy .
Q & A
Basic: What are the common synthetic routes for preparing this compound and its analogs?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions between hydrazine derivatives and cyclic ketones or aldehydes. For example, refluxing 2-nitrophenyl hydrazine with substituted pyrazolo precursors in xylene (5 hours, 80% yield) is a validated route . Similar protocols use arylhydrazines and oxalyl chloride derivatives under reflux conditions. Key steps include cyclization, purification via crystallization (e.g., xylene), and characterization by NMR and elemental analysis.
Advanced: How can reaction conditions be optimized to improve yield and purity during cyclocondensation?
Methodological Answer:
Optimization variables include:
- Solvent polarity : Xylene (high boiling point) promotes efficient cyclization compared to lower-boiling solvents.
- Stoichiometry : A 1:1 molar ratio of hydrazine to carbonyl precursor minimizes side reactions .
- Catalysis : Acidic or basic catalysts (e.g., p-TsOH) may accelerate cyclization.
- Temperature control : Reflux conditions (130–140°C) balance reaction rate and decomposition risks.
Post-reaction, crystallization in xylene improves purity, as seen in yields up to 80% .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C-NMR : Aromatic protons (δ 7.16–7.84 ppm) and carbonyl carbons (δ 162.9–188.8 ppm) are diagnostic .
- IR Spectroscopy : C=O stretches (~1713 cm⁻¹) confirm lactam formation .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 65.10% observed vs. 65.10% calculated) .
Advanced: How do electron-withdrawing groups (EWGs) on the phenyl ring influence antibacterial activity?
Methodological Answer:
EWGs like nitro (-NO₂) or trifluoromethyl (-CF₃) enhance activity against Gram-positive bacteria (e.g., Bacillus cereus MIC = 32 µg/mL). Comparative studies show:
- Nitro groups : Increase bacterial membrane penetration via dipole interactions .
- Trifluoromethyl groups : Improve metabolic stability by resisting oxidative degradation .
Contradictions arise with electron-donating groups (e.g., methoxy), which reduce activity, highlighting the need for SAR studies .
Basic: What in vitro methods evaluate this compound’s antibacterial efficacy?
Methodological Answer:
- Broth microdilution : Determines minimum inhibitory concentration (MIC) using standardized bacterial inocula (e.g., 1–128 µg/mL range) .
- Agar diffusion : Zones of inhibition correlate with potency.
- Positive controls : Streptomycin (MIC = 64 µg/mL) benchmarks activity .
Advanced: What computational strategies predict binding affinity to bacterial targets?
Methodological Answer:
- Molecular docking : Models interactions with enzymes like DNA gyrase (PDB ID: 1KZN).
- QSAR studies : Relate substituent Hammett constants (σ) to MIC values .
- MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns trajectories).
Crystallographic data (e.g., hydrogen-bonding motifs in pyridazinone analogs) guide target selection .
Basic: How is the crystal structure of related derivatives determined, and what insights emerge?
Methodological Answer:
- X-ray diffraction : Resolves bond lengths (e.g., C=O: 1.21 Å) and angles (e.g., C-N-C: 120.55°) .
- Hydrogen bonding : Stabilizes molecular packing (e.g., N-H···O interactions) .
- Conformational analysis : Planar pyridazinone rings enhance π-stacking in crystal lattices .
Advanced: How can contradictory data on substituent effects be resolved?
Methodological Answer:
- Meta-analysis : Compare MIC data across analogs (e.g., nitro vs. methoxy derivatives) .
- Free-Wilson analysis : Quantifies group contributions to activity.
- Statistical validation : Use ANOVA to assess significance of substituent effects (p < 0.05).
Contradictions may arise from assay variability (e.g., bacterial strain differences) or solubility limits .
Basic: What challenges arise in achieving regioselectivity during synthesis?
Methodological Answer:
- Competitive cyclization pathways : Steric hindrance from 3,4-dimethyl groups favors 6-membered ring formation over 5-membered byproducts .
- Protecting groups : Temporary blocking of reactive sites (e.g., methoxy) directs regiochemistry.
- Reaction monitoring : TLC or HPLC-MS identifies intermediates to optimize conditions .
Advanced: How do solvent and temperature affect the cyclization step?
Methodological Answer:
- Solvent polarity : Non-polar xylene stabilizes transition states via hydrophobic effects, improving cyclization efficiency .
- Temperature : Reflux (130–140°C) balances activation energy and thermal decomposition.
- Kinetic studies : Arrhenius plots (ln k vs. 1/T) determine activation parameters (Eₐ, ΔH‡).
Lower temperatures (<100°C) favor incomplete cyclization, as seen in reduced yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
